molecular formula C21H24N2O3S B6562190 N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide CAS No. 1091035-63-0

N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide

Cat. No. B6562190
CAS RN: 1091035-63-0
M. Wt: 384.5 g/mol
InChI Key: QHCWFOVWJNVHLM-UHFFFAOYSA-N
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Description

N-[3-(Methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide, also known as 3-MSPE, is a novel compound that has been studied for its potential scientific research applications. It is a derivative of ethanediamide and has a unique structure that is composed of both an aromatic ring and a sulfur atom. 3-MSPE has been studied for its potential applications in the laboratory, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide has been studied for its potential applications in scientific research. It has been used as a substrate for the enzyme cytochrome P450 2C19 (CYP2C19) and as a ligand for the estrogen receptor. Additionally, N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide has been studied for its potential to inhibit the enzyme tyrosine kinase, which is involved in the regulation of cell growth and differentiation.

Mechanism of Action

The mechanism of action of N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide is not yet fully understood. However, it is believed that N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide binds to the active site of CYP2C19, which then leads to the inhibition of the enzyme. Additionally, N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide is thought to bind to the estrogen receptor, which then leads to the inhibition of the receptor's activity.
Biochemical and Physiological Effects
N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide has been studied for its potential biochemical and physiological effects. Studies have shown that N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide is able to inhibit the activity of CYP2C19, which can lead to the inhibition of the metabolism of certain drugs. Additionally, N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide has been shown to inhibit the activity of the estrogen receptor, which can lead to the inhibition of estrogen-dependent processes.

Advantages and Limitations for Lab Experiments

N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide has several advantages and limitations for lab experiments. One advantage is that N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide is relatively easy to synthesize and is readily available. Additionally, N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide is stable and can be stored for long periods of time. However, N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide is not water soluble and therefore can be difficult to work with in aqueous solutions. Additionally, N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide is not very soluble in organic solvents, which can limit its use in some experiments.

Future Directions

There are several potential future directions for N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide. One potential direction is to further study its mechanism of action and its potential to inhibit the activity of other enzymes and receptors. Additionally, N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide could be studied for its potential to interact with other molecules, such as proteins, to further investigate its potential biochemical and physiological effects. Additionally, N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide could be studied for its potential applications in drug development, as its ability to inhibit the activity of certain enzymes and receptors could be useful in the development of new drugs. Finally, N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide could be studied for its potential to be used as a diagnostic tool, as its ability to interact with certain molecules could be useful in the diagnosis of certain diseases.

Synthesis Methods

N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide can be synthesized using a variety of methods. The most common method is the reaction of 3-(methylsulfanyl)phenylacetic acid with N,N′-diethyl-4-phenyloxan-4-ylmethylenediamine. This reaction yields N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide in a yield of approximately 70%. Other synthesis methods include the reaction of 3-(methylsulfanyl)phenylacetic acid with ethylenediamine and the reaction of 3-(methylsulfanyl)phenylacetic acid with N,N′-diethyl-4-methoxy-4-phenyloxan-4-ylmethylenediamine.

properties

IUPAC Name

N'-(3-methylsulfanylphenyl)-N-[(4-phenyloxan-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-27-18-9-5-8-17(14-18)23-20(25)19(24)22-15-21(10-12-26-13-11-21)16-6-3-2-4-7-16/h2-9,14H,10-13,15H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCWFOVWJNVHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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